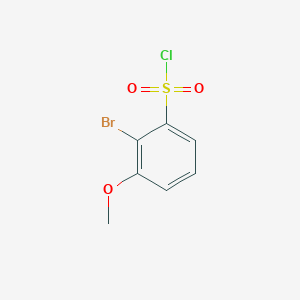

2-Bromo-3-methoxybenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H6BrClO3S and a molecular weight of 285.54 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 2-Bromo-3-methoxybenzene-1-sulfonyl chloride is 1S/C7H6BrClO3S/c1-12-5-3-2-4-6 (7 (5)8)13 (9,10)11/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-Bromo-3-methoxybenzene-1-sulfonyl chloride is a solid substance stored under an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 285.54 .Applications De Recherche Scientifique

Sensor Development : A study by (Sheikh et al., 2016) discusses the development of a highly efficient Co2+ ions sensor. This research utilized similar compounds synthesized via environmentally friendly methodologies, showcasing the potential application of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride in sensor technology, especially for detecting heavy metals.

Nucleophilic Substitution Reactions : Research by (Winstein et al., 1958) examines the participation of neighboring methoxyl groups in solvolytic nucleophilic substitution. This is relevant to the understanding of the chemical behavior of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride in various solvents and its potential applications in synthetic chemistry.

Proton Exchange Membranes : A study by (Wang et al., 2012) focused on poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains. The research involving methoxyphenyl groups suggests the potential application of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride in the development of materials for fuel cell applications.

Antioxidant Activity : A study by (Li et al., 2011) on bromophenol derivatives from marine algae highlights the antioxidant properties of similar compounds. This suggests the potential of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride in the development of natural antioxidants.

Adsorption Studies : Research by (Li et al., 2011) examines the adsorption of Pb(II) and surfactants using oxidized multiwall carbon nanotubes, providing insights into the potential use of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride in environmental applications, particularly in water purification and heavy metal adsorption.

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of potent p1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (hiv) protease inhibitors , suggesting potential targets could be enzymes involved in viral replication.

Mode of Action

The mode of action of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride involves electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows the compound to interact with its targets, potentially leading to changes in their function.

Biochemical Pathways

Given its potential role in the synthesis of hiv protease inhibitors , it may affect pathways related to viral replication.

Result of Action

If it acts as a precursor for HIV protease inhibitors , it could potentially inhibit viral replication at the molecular level, leading to a decrease in viral load at the cellular level.

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride include temperature and atmospheric conditions . The compound is typically stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen, moisture, or other environmental factors.

Propriétés

IUPAC Name |

2-bromo-3-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTNPHSZRKQVPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)S(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methoxybenzene-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-oxidopyrrolidin-1-ium-1-yl)propan-2-yl]octanamide](/img/structure/B2997319.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide](/img/structure/B2997321.png)

![4-hydroxy-N~3~-(2-methoxybenzyl)-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2997326.png)

![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one](/img/structure/B2997327.png)

![2-(2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2997331.png)

![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2997332.png)

![Methyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B2997338.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2997339.png)

![N-tert-butyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2997340.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2997341.png)